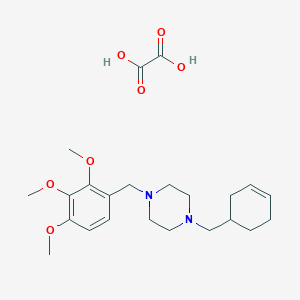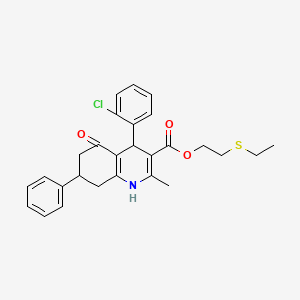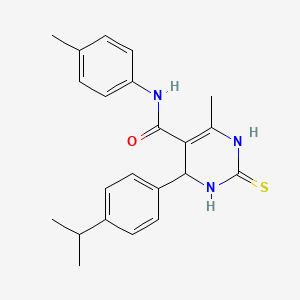
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide varies depending on its application. In the case of herbicidal activity, it works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll in plants. In the case of cancer treatment, it works by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase, which is involved in DNA repair in cancer cells. In the case of neurological disorders, it works by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has been shown to have various biochemical and physiological effects. In the case of herbicidal activity, it causes chlorosis and necrosis in plants, leading to their death. In the case of cancer treatment, it causes DNA damage and apoptosis in cancer cells, leading to their death. In the case of neurological disorders, it modulates the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a wide range of applications, making it a versatile compound for use in different fields of research. However, there are also some limitations associated with its use. It can be toxic to certain organisms, including humans, at high concentrations, which can limit its use in certain experiments. Additionally, it can be expensive to produce, which can limit its availability for use in experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide. One potential direction is the further investigation of its potential use as a herbicide, particularly in the development of more effective and environmentally friendly herbicides. Another potential direction is the further investigation of its potential use in the treatment of cancer, particularly in the development of more targeted and effective cancer therapies. Additionally, there is potential for the development of new applications of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide in fields such as material science and biotechnology.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide can be achieved through several methods. One such method involves the reaction of 5-chloro-2-pyridinamine with 4-fluorophenol in the presence of a suitable catalyst, followed by the addition of propanoic acid chloride. The resulting product is then purified through chromatography to obtain N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has numerous applications in scientific research. It has been extensively studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Additionally, it has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-9(20-12-5-3-11(16)4-6-12)14(19)18-13-7-2-10(15)8-17-13/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOBNXCZEZPOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide](/img/structure/B4955099.png)

![1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4955109.png)
![6-amino-4-(4-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
![diethyl [4-(4-fluorophenoxy)butyl]malonate](/img/structure/B4955131.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4955139.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)

![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)

![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)